ARN11391 Selectively Potentiates ITPR1 Over ITPR2 and ITPR3 in Direct Patch-Clamp Measurements
ARN11391 demonstrates isoform-selective potentiation of ITPR1, with no detectable activity on ITPR2 or ITPR3. In on-nucleus nuclear patch-clamp experiments using HEK293 cells expressing ITPR1-YFP, ARN11391 increased the open channel probability (Po) from <0.01 (baseline) to ~0.2 at 20 µM, whereas no such increase was observed in cells expressing ITPR2 or ITPR3 [1]. This selectivity is further confirmed by functional Ca2+ mobilization assays: ARN11391 was uniquely effective in cells expressing ITPR1, but failed to potentiate Ca2+ signals in cells selectively expressing ITPR2 or ITPR3 [2].
| Evidence Dimension | ITPR isoform selectivity (open channel probability) |
|---|---|
| Target Compound Data | Po = ~0.2 at 20 µM ARN11391 (ITPR1-expressing cells) |
| Comparator Or Baseline | ITPR2 and ITPR3: No potentiation observed; Vehicle control (ITPR1): Po < 0.01 |
| Quantified Difference | ≥20-fold increase in Po for ITPR1 vs. ITPR2/ITPR3 (Po not increased above baseline for ITPR2/3) |
| Conditions | On-nucleus nuclear patch-clamp in HEK293 cells expressing ITPR1-YFP; caged-IP3 Ca2+ mobilization assays in HEK293 cells selectively expressing ITPR1, ITPR2, or ITPR3 |
Why This Matters
This isoform selectivity is critical for studies aiming to dissect the specific contribution of ITPR1 to calcium signaling in tissues where multiple ITPR isoforms are co-expressed, as off-target potentiation of ITPR2/3 would confound the interpretation of results.
- [1] Genovese M, et al. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening. PNAS Nexus. 2022;2(1):pgac288. Figure 6A and related text. Po ≈ 0.2 with ARN11391 vs. <0.01 with vehicle. View Source
- [2] Genovese M, et al. PNAS Nexus. 2022. Figure 4B. 'Of the three potentiators, ARN11391 was uniquely effective in cells with selective expression of ITPR1.' View Source
